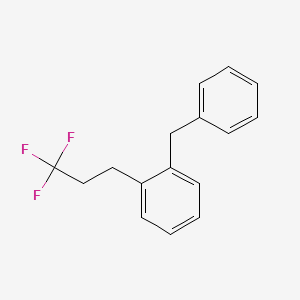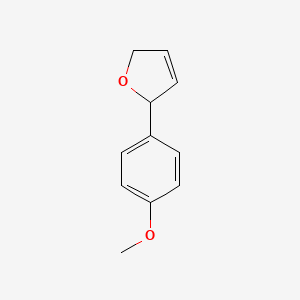
2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane is a complex organic compound characterized by its unique structure, which includes both tributyl and tri-tert-butyl groups attached to a triazatriborinane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane typically involves the reaction of tributylborane with tri-tert-butyltriazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boron-oxygen compounds.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more of its groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of advanced materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism by which 2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound is structurally similar but lacks the boron component.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Another similar compound with different functional groups.
Uniqueness
2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane is unique due to its combination of boron and triazine components, which confer distinct chemical and biological properties not found in other similar compounds .
Propriétés
Numéro CAS |
83183-14-6 |
|---|---|
Formule moléculaire |
C24H54B3N3 |
Poids moléculaire |
417.1 g/mol |
Nom IUPAC |
2,4,6-tributyl-1,3,5-tritert-butyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C24H54B3N3/c1-13-16-19-25-28(22(4,5)6)26(20-17-14-2)30(24(10,11)12)27(21-18-15-3)29(25)23(7,8)9/h13-21H2,1-12H3 |
Clé InChI |
HMXSUSANULZODA-UHFFFAOYSA-N |
SMILES canonique |
B1(N(B(N(B(N1C(C)(C)C)CCCC)C(C)(C)C)CCCC)C(C)(C)C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14411840.png)
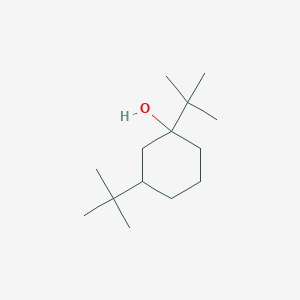
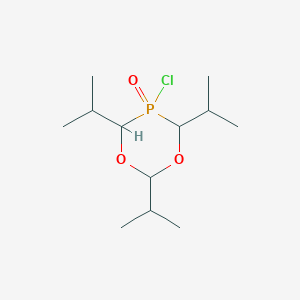
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
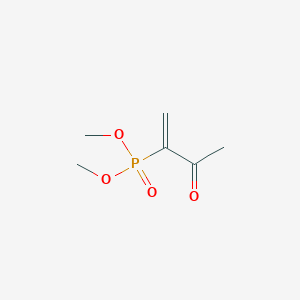
![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
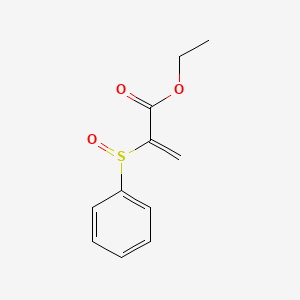
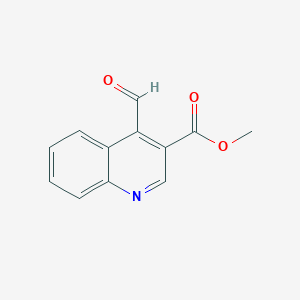
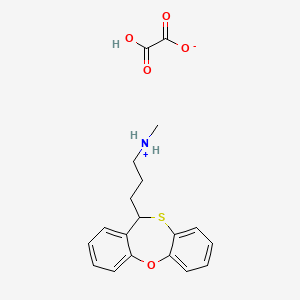
![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)

![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
